

# X-ray crystallography of 2-Iodo-1,1'-binaphthalene and its complexes

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## Compound of Interest

Compound Name: 2-Iodo-1,1'-binaphthalene

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## An Objective Comparison of the X-ray Crystallography of 2-Iodo-1,1'-binaphthalene Derivatives and Related Complexes

This guide provides a comparative analysis of the X-ray crystallographic data for derivatives of **2-Iodo-1,1'-binaphthalene** and related binaphthyl compounds. The information is intended for researchers, scientists, and drug development professionals working with these molecular scaffolds. While crystallographic data for the parent **2-Iodo-1,1'-binaphthalene** is not readily available in the reviewed literature, this guide presents data on structurally similar molecules to offer insights into their three-dimensional conformations and packing in the solid state.

## Comparison of Crystallographic Data

The following tables summarize key crystallographic parameters for a selection of 1,1'-binaphthalene derivatives. This data allows for a direct comparison of how different substituents on the binaphthyl core influence the crystal lattice and molecular geometry.

Compound Name	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	$\beta$ (°)	V (Å <sup>3</sup> )	Z	Ref.
2,2'-bis[(2-chlorobenzyl)oxy]-1,1'-binaphthalene	C <sub>34</sub> H <sub>24</sub> Cl <sub>2</sub> O <sub>2</sub>	Monoclinic	P2 <sub>1</sub> /c	11.1983(3)	14.6094(4)	16.3263(4)	92.622(2)	2668.19(12)	4	[1]
(R)-2,2'-Dimethyl-1,1'-binaphthyl	Not Specified	Monoclinic	P2 <sub>1</sub>	11.2442(1)	10.5619(9)	13.2718(13)	90.704(9)	Not Specified	Not Specified	[2]
(±)-2-Bromomethyl-2'-dibromomethyl-1,1'-binaphthyl	Not Specified	Triclinic	P-1	9.4637(14)	9.9721(18)	9.9922(19)	Not Specified	Not Specified	Not Specified	[2]
2,2'-Bis(all-yloxy)	C <sub>26</sub> H <sub>2</sub> <sub>2</sub> O <sub>2</sub>	Orthorhombic	Pccn	17.585(4)	10.741(2)	10.871(2)	90	2053.4(7)	4	

-1,1'-

binap

hthyl

Table 1: Comparison of Unit Cell Parameters for Selected 1,1'-Binaphthalene Derivatives.

Compound Name	Dihedral Angle between Naphthyl Rings (°)	C-C Bond Length between Naphthyl Rings (Å)	Key Torsion Angles (°)	Ref.
2,2'-bis[(2-chlorobenzyl)oxy]-1,1'-binaphthalene	76.33(8)	Not Specified	C19-C18-C17-C16 = 75.7(3)	[1]
(R)-2,2'-Dimethyl-1,1'-binaphthyl	81.9, 89.6 (two molecules)	Not Specified	Not Specified	[2]
(±)-2-Bromomethyl-2'-dibromomethyl-1,1'-binaphthyl	87.7	Not Specified	Not Specified	[2]
2,2'-Bis(allyloxy)-1,1'-binaphthyl	69.05(4)	Not Specified	C2-C1-C1A-C2A = -66.6(3)	

Table 2: Comparison of Key Geometric Parameters for Selected 1,1'-Binaphthalene Derivatives.

## Experimental Protocols

The methodologies for obtaining single crystals and subsequent X-ray diffraction analysis are crucial for reproducing and building upon existing research. Below are summarized experimental protocols from the cited literature.

## Synthesis and Crystallization of 2,2'-bis[(2-chlorobenzyl)oxy]-1,1'-binaphthalene[1]

- Synthesis: (S)-BINOL was reacted with two equivalents of 2-chlorobenzyl bromide in dry DMF in the presence of  $K_2CO_3$  at 333 K.
- Crystallization: The purified product was dissolved in chloroform and heated for 2 minutes. Single crystals were obtained by slow evaporation of the solvent over 18 hours.

## Crystallization of 2,2'-Bis(allyloxy)-1,1'-binaphthyl

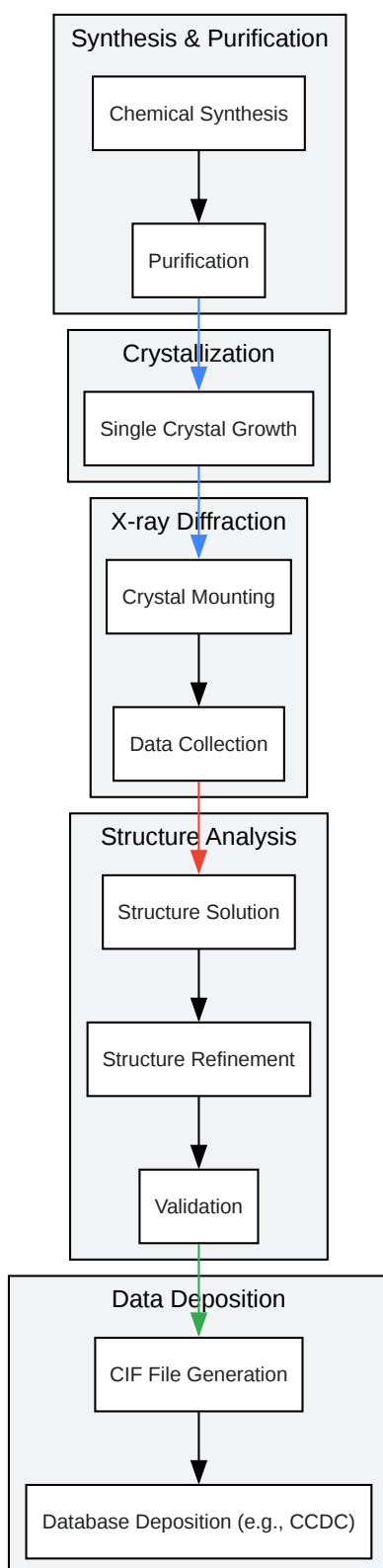
- Synthesis: Racemic 1,1'-binaphthyl-2,2'-diol and allyl bromide were dissolved in acetone with  $K_2CO_3$  and refluxed for 24 hours.
- Crystallization: The purified compound was recrystallized from an ethanol solution, yielding colorless single crystals suitable for X-ray diffraction after one week.

## General X-ray Data Collection and Structure Refinement

- Data Collection: A Bruker SMART APEXII CCD diffractometer is a common instrument for data collection, often using Mo  $K\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ).[1][3]
- Structure Solution and Refinement: The structures are typically solved by direct methods and refined by full-matrix least-squares on  $F^2$ . Programs such as SHELX are frequently used for this purpose.

## Workflow for X-ray Crystallographic Analysis

The following diagram illustrates a typical workflow from chemical synthesis to the final crystallographic analysis and data deposition.



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Caption: Experimental workflow from synthesis to crystallographic data deposition.

This guide highlights the available crystallographic data for derivatives of 1,1'-binaphthalene, providing a foundation for understanding the solid-state behavior of this important class of compounds. The presented data and protocols serve as a valuable resource for researchers in the field.

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## References

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- To cite this document: BenchChem. [X-ray crystallography of 2-Iodo-1,1'-binaphthalene and its complexes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15412847#x-ray-crystallography-of-2-iodo-1-1'-binaphthalene-and-its-complexes]

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